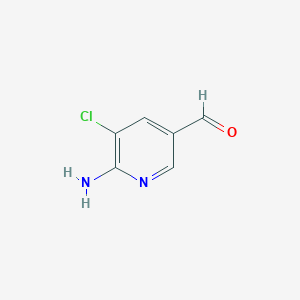

6-Amino-5-chloronicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

6-amino-5-chloropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H5ClN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9) |

InChI Key |

UNCSPHYFUFIKHG-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC(=C1Cl)N)C=O |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 5 Chloronicotinaldehyde

Reduction of Nicotinic Acid Amide Derivatives

One effective strategy for preparing nicotinaldehydes involves the selective reduction of corresponding nicotinic acid amide derivatives. google.com This method is often preferred as it can circumvent over-reduction to the corresponding alcohol, a common side reaction in the synthesis of aldehydes. google.com

The general approach involves converting a nicotinic acid into its more reactive acid chloride, which is then reacted with an amine to form the amide. google.com This amide is subsequently reduced to the aldehyde. The choice of reducing agent is crucial for the success of this reaction, with reagents like lithium triethoxyaluminum hydride (LiAlH(OEt)3) being utilized. google.com The use of nicotinic acid morpholinamide derivatives has been specifically highlighted as an effective substrate for this reduction. google.com

| Reactant | Reagent(s) | Product | Notes |

| Nicotinic acid | 1. Thionyl chloride 2. Amine | Nicotinic acid amide | Formation of the amide precursor. google.com |

| Nicotinic acid morpholinamide | LiAlH(OEt)3 | Nicotinaldehyde | Selective reduction to the aldehyde. google.com |

Vilsmeier Reaction for Chloronicotinaldehyde Synthesis

Vilsmeier-Haack Reaction for Chloronicotinaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl3), to introduce an aldehyde group onto the aromatic ring. wikipedia.orgchemistrysteps.com This method is particularly useful for synthesizing chloronicotinaldehyde derivatives.

The reaction is generally effective on substrates that are more activated than benzene, such as phenols and anilines. wikipedia.org For heterocyclic compounds, the position of formylation is influenced by the electronic properties of the heteroatom. chemistrysteps.com

The mechanism of the Vilsmeier-Haack reaction involves two key stages. chemistrysteps.com First, the Vilsmeier reagent, a chloromethyliminium salt, is generated from the reaction of DMF and POCl3. wikipedia.orgchemistrysteps.com This electrophilic species then undergoes an electrophilic aromatic substitution with the electron-rich chloropyridine derivative. organic-chemistry.org The resulting iminium ion intermediate is subsequently hydrolyzed during the workup to yield the final chloronicotinaldehyde product. wikipedia.org

The Vilsmeier reagent is considered a weaker electrophile compared to the acylium ions generated in Friedel-Crafts acylation, which is why it is particularly effective for activated aromatic systems. chemistrysteps.com The reaction conditions, including temperature, can be adjusted based on the reactivity of the substrate, typically ranging from below 0°C to 80°C. jk-sci.com

Functional Group Introduction and Modification

Following the formation of the core aldehyde structure, the synthesis of 6-Amino-5-chloronicotinaldehyde requires the precise introduction and modification of the amino and chloro functional groups.

Optimization of Reaction Conditions for Synthesis

The successful synthesis of complex molecules like this compound hinges on the careful optimization of reaction conditions. researchgate.net Factors such as the choice of solvent, temperature, and the molar ratio of reactants play a crucial role in determining the yield and purity of the final product. researchgate.net For instance, in related syntheses of substituted pyrimidines, the reaction of pentafluoropyridine (B1199360) with quinazolinones was optimized by systematically varying the solvent and base to achieve the highest yield. researchgate.net

Similarly, in the synthesis of N-amino pyridine-2,6-dione derivatives, a model reaction was used to establish the optimal conditions by testing various solvents and reaction times. researchgate.net This systematic approach to optimization is essential for developing efficient and scalable synthetic routes.

| Parameter | Variable | Impact |

| Solvent | Ethanol, Methanol (B129727), Acetonitrile, etc. | Can significantly affect reaction rates and yields. researchgate.net |

| Temperature | Varies | Influences reaction kinetics and selectivity. researchgate.net |

| Base | K2CO3, Piperidine, etc. | Crucial for promoting the desired reaction pathway. researchgate.netresearchgate.net |

| Reactant Ratio | Equimolar or excess | Can drive the reaction to completion and affect product distribution. researchgate.net |

In many synthetic pathways leading to compounds like this compound, the formation of amide bonds is a key step. This is often achieved using coupling agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a commonly used carbodiimide (B86325) that facilitates the condensation of carboxylic acids and amines. luxembourg-bio.com

To enhance the efficiency of these coupling reactions and to suppress side reactions such as racemization, additives like 1-Hydroxybenzotriazole (HOBt) are frequently employed. researchgate.netpeptide.com HOBt reacts with the O-acylisourea intermediate, formed from the carboxylic acid and EDCI, to generate a more reactive HOBt ester. luxembourg-bio.comacs.org This active ester then readily reacts with the amine to form the desired amide, regenerating HOBt in a catalytic cycle. luxembourg-bio.comacs.org The use of EDCI/HOBt is advantageous as the byproducts are water-soluble, simplifying purification. researchgate.net

| Coupling Agent/Additive | Function |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Mediates the condensation of carboxylic acids and amines. luxembourg-bio.com |

| HOBt (1-Hydroxybenzotriazole) | Acts as a catalyst to increase reaction rates, improve yields, and prevent side reactions like racemization. luxembourg-bio.comresearchgate.net |

Optimization of Reaction Conditions for Synthesis

Temperature and Duration Control

The precise control of temperature and reaction duration is paramount in the synthesis of this compound to ensure optimal yield and purity. While specific temperature and duration parameters for the direct synthesis of this exact compound are not extensively detailed in the provided search results, general principles from related syntheses of similar heterocyclic aldehydes and pyridine (B92270) derivatives can be inferred. For instance, in the synthesis of related 2(1H)-pyrimidinones, reactions are often conducted at elevated temperatures, such as 110 °C, for a duration of 2 to 4 hours to drive the reaction to completion. nih.gov Similarly, maintaining a consistent temperature, for example at 25°C, can be crucial for achieving high yields in other related synthetic procedures.

The optimization of these parameters is critical to minimize the formation of byproducts and decomposition of the desired product. The following table illustrates typical temperature and duration ranges observed in the synthesis of analogous heterocyclic compounds, which can serve as a starting point for optimizing the synthesis of this compound.

| Parameter | Typical Range | Rationale |

| Temperature | 25°C to 110°C | To provide sufficient activation energy for the reaction without causing degradation of reactants or products. |

| Duration | 2 to 16 hours | To allow the reaction to proceed to completion and maximize the yield of the target compound. |

Base Catalysis in Synthesis (e.g., Triethylamine)

Base catalysis plays a crucial role in the synthesis of many nitrogen-containing heterocyclic compounds. Triethylamine (B128534) (Et₃N) is a commonly employed organic base in such reactions. wikipedia.org Its primary function is to act as an acid scavenger, neutralizing any acidic byproducts that may form during the reaction. wikipedia.orgstackexchange.com For example, in reactions involving acyl chlorides, the formation of hydrogen chloride (HCl) is a common occurrence. Triethylamine reacts with this HCl to form triethylammonium (B8662869) chloride, a salt that can often be easily removed from the reaction mixture. wikipedia.org This neutralization is vital as the presence of acid can protonate the amine groups in the reactants or products, rendering them less nucleophilic and potentially halting or slowing down the desired reaction. stackexchange.com

The use of a base like triethylamine can significantly influence the reaction's efficiency and yield. However, the choice of base is critical, as some bases can participate in side reactions. While triethylamine is generally effective, in some cases, more sterically hindered bases like N,N-diisopropylethylamine (Hünig's base) may be preferred to prevent unwanted alkylation of the base itself. stackexchange.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Protocols

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as solid-state reactions, offer a significant advantage in this regard. nih.gov These reactions are typically carried out by grinding or heating the solid reactants together. In some cases, a catalytic amount of a substance is used to facilitate the reaction. This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler work-up procedures. The development of solvent-free protocols for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods. mdpi.comnih.gov Microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purity. mdpi.comclockss.orgnih.gov This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture.

The application of microwave technology to the synthesis of this compound and its derivatives has the potential to significantly improve the efficiency and environmental footprint of the process. For instance, multicomponent reactions, which are inherently atom-economical, can often be accelerated under microwave irradiation. clockss.orgmdpi.com The following table compares conventional heating with microwave-assisted synthesis for a generic heterocyclic synthesis, highlighting the typical improvements observed.

| Synthesis Method | Typical Reaction Time | Typical Yield | Environmental Impact |

| Conventional Heating | Hours to Days | Moderate to Good | Higher energy consumption, potential for solvent evaporation |

| Microwave-Assisted | Minutes | Good to Excellent mdpi.comnih.gov | Lower energy consumption, reduced reaction time minimizes solvent loss |

Principles of Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comnih.govrsc.org An ideal reaction would have 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product, with no byproducts. jocpr.comrsc.org

In the context of synthesizing this compound, applying the principles of atom economy would involve choosing reaction pathways that maximize the incorporation of reactant atoms into the final molecule. This often means favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. nih.gov

Chemical Reactivity and Derivatization Pathways of 6 Amino 5 Chloronicotinaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group in 6-amino-5-chloronicotinaldehyde is a key site for chemical modifications, including oxidation, reduction, and condensation reactions. The electron-withdrawing nature of the chlorine atom at the 5-position and the pyridine (B92270) ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack.

Oxidation Reactions to Carboxylic Acid Analogues

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a common strategy to introduce a carboxylic acid moiety, which can serve as a handle for further derivatization, such as amide bond formation. A variety of oxidizing agents can be employed for this purpose.

For instance, potassium permanganate (B83412) (KMnO4) in an acidic medium can effectively convert the aldehyde to the corresponding carboxylic acid, 2-amino-6-chloronicotinic acid. Other modern, milder, and more selective methods for aldehyde oxidation are also applicable. These include using reagents like Oxone, which offers a metal-free oxidation pathway. organic-chemistry.org N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids, providing a green alternative that uses oxygen as the terminal oxidant. organic-chemistry.org Vanadium complexes, such as VO(acac)2, in the presence of hydrogen peroxide, also catalyze the efficient and selective oxidation of aldehydes. organic-chemistry.org

Table 1: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO4) | 6-Amino-5-chloronicotinic acid |

| Oxone | 6-Amino-5-chloronicotinic acid |

| N-hydroxyphthalimide (NHPI)/O2 | 6-Amino-5-chloronicotinic acid |

| VO(acac)2/H2O2 | 6-Amino-5-chloronicotinic acid |

Reduction Reactions to Alcohol Analogues

The aldehyde group can be reduced to a primary alcohol, yielding (6-amino-5-chloropyridin-3-yl)methanol. This reduction is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) is a commonly used reagent for this transformation. It is a mild and selective reagent that reduces aldehydes and ketones without affecting other functional groups like the chloro and amino substituents on the pyridine ring.

Table 2: Reduction of this compound

| Reducing Agent | Product |

| Sodium borohydride (NaBH4) | (6-Amino-5-chloropyridin-3-yl)methanol |

Condensation Reactions

The carbonyl group of the aldehyde is electrophilic and can react with various nucleophiles, particularly primary amines, in condensation reactions. These reactions are crucial for the synthesis of a wide array of derivatives.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.net This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the C=N double bond is a key feature of these compounds. researchgate.netyoutube.com

The presence of the chlorine atom and the pyridine ring influences the reactivity of the aldehyde and the properties of the resulting Schiff base. These Schiff bases are often stable, crystalline compounds and can act as ligands for metal complexation. mdpi.comnih.gov The reaction can be catalyzed by a small amount of acid. researchgate.net

Table 3: Schiff Base Formation from this compound

| Primary Amine (R-NH2) | Product (Schiff Base) |

| Various primary amines | N-((6-amino-5-chloropyridin-3-yl)methylene)alkanamine |

Nucleophilic Substitution at the Halogen Site

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution, although it is generally less reactive than halogens on more electron-deficient pyridine rings.

Replacement of the Chlorine Atom with Various Nucleophiles

The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions often require elevated temperatures and may be facilitated by the use of a base to neutralize the HCl generated.

The substitution of the chlorine atom provides a route to a diverse range of 5-substituted-6-aminonicotinaldehyde derivatives. For example, reaction with different amines can introduce new amino groups at the 5-position. researchgate.net This pathway is significant for creating libraries of compounds for biological screening. The reactivity of the chlorine atom can be influenced by the nature of the nucleophile and the reaction conditions.

Table 4: Nucleophilic Substitution of this compound

| Nucleophile (Nu-H) | Product |

| Amines (R-NH2) | 6-Amino-5-(alkylamino)nicotinaldehyde |

| Thiols (R-SH) | 6-Amino-5-(alkylthio)nicotinaldehyde |

| Alkoxides (R-O-) | 6-Amino-5-alkoxynicotinaldehyde |

Reactivity of the Amino Group

The amino group at the 6-position of this compound is a key functional group that significantly influences its chemical reactivity. As a primary aromatic amine, this group can participate in a variety of chemical transformations, most notably in the formation of Schiff bases and in cyclocondensation reactions to form fused heterocyclic systems.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles. One of the most common reactions involving the amino group of similar aromatic aldehydes is the condensation with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. While specific studies on this compound are not extensively documented in readily available literature, the general reactivity of aminopyridine derivatives suggests its facile participation in such reactions.

Furthermore, the presence of both an amino and an aldehyde group on the same pyridine ring makes this compound a versatile precursor for the synthesis of fused heterocyclic compounds. These intramolecular or intermolecular cyclization reactions often lead to the formation of biologically significant scaffolds such as pyrido[2,3-d]pyrimidines. For instance, the amino group can react with a suitable reagent to construct a new ring fused to the pyridine core.

A representative example of the reactivity of the amino group is its involvement in the synthesis of pyrimidine-fused thiazolino-2-pyridones. Although this example does not directly use this compound, it demonstrates the typical reactivity pattern of a 6-aminopyridone derivative, which is structurally related. In a study by an unnamed source, 6-amino-7-(aminomethyl)-thiazolino-2-pyridones underwent an oxidative coupling reaction with aldehydes mediated by potassium persulfate (K2S2O8) to yield diversely functionalized pyrimidine-fused thiazolino-2-pyridones. rsc.org This highlights the potential of the amino group in similar structures to participate in complex cyclization cascades.

Table 1: Representative Reaction of a Structurally Similar Amino Group

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| 6-amino-7-(aminomethyl)-thiazolino-2-pyridones | Aldehydes | K2S2O8 | Pyrimidine-fused thiazolino-2-pyridones | rsc.org |

Multicomponent Reaction Involvements

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The aldehyde functionality of this compound makes it a prime candidate for participation in several well-known MCRs, such as the Ugi and Passerini reactions. These reactions are highly valued for their efficiency and ability to generate molecular diversity.

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgorganic-chemistry.orgnih.govslideshare.net The reaction is typically initiated by the formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to give the final product. Given its aldehyde group, this compound can readily serve as the aldehyde component in the Ugi reaction, leading to the formation of complex peptidomimetic structures.

The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is believed to proceed through a concerted mechanism in aprotic solvents, where the reactants come together in a cyclic transition state. The aldehyde group of this compound would be the electrophilic component that reacts with the nucleophilic isocyanide and the carboxylic acid.

While specific examples of this compound in Ugi or Passerini reactions are not explicitly detailed in the surveyed literature, its structural features strongly suggest its utility in such transformations. The synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, can often be achieved through multicomponent strategies. For instance, the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines has been reported via a four-component reaction of barbituric acid derivatives, benzaldehyde (B42025) derivatives, and ammonium (B1175870) acetate. researchgate.net This demonstrates the principle of using an aldehyde in a multicomponent setup to build complex heterocyclic frameworks.

Table 2: General Scheme of Multicomponent Reactions Applicable to this compound

| Reaction Name | Reactants | General Product | Potential Role of this compound |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Aldehyde component |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Aldehyde component |

| Pyrido[2,3-d]pyrimidine Synthesis (by analogy) | Aldehyde, Active Methylene (B1212753) Compound, Amine/Ammonia (B1221849) Source | Pyrido[2,3-d]pyrimidine | Aldehyde component |

The involvement of this compound in such MCRs would provide a direct and efficient route to novel and potentially biologically active molecules, leveraging the inherent atom economy and convergence of these powerful synthetic methodologies.

Advanced Characterization and Structural Elucidation of 6 Amino 5 Chloronicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Probing

Proton (¹H) NMR spectroscopy of 6-Amino-5-chloronicotinaldehyde would be expected to reveal distinct signals corresponding to each of the non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the aldehyde proton (-CHO) would typically appear as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

The aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. The proton at the 2-position and the proton at the 4-position would likely appear as distinct singlets, with their exact chemical shifts influenced by the electronic effects of the amino and chloro substituents. The protons of the amino group (-NH₂) would be expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | H-7 (Aldehyde) |

| ~8.1 | s | 1H | H-2 |

| ~7.5 | s | 1H | H-4 |

| ~5.0 | br s | 2H | -NH₂ |

Note: This is a hypothetical representation. Actual chemical shifts may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak. The chemical shifts of these peaks are indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing in the range of 185-195 ppm. The carbons of the pyridine ring would resonate in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the chlorine (C-5) would be shifted downfield due to the electronegativity of the halogen, while the carbon attached to the amino group (C-6) would be shifted upfield due to the electron-donating nature of the nitrogen.

A predicted ¹³C NMR data table for this compound is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C-7 (Aldehyde) |

| ~155 | C-6 |

| ~150 | C-2 |

| ~138 | C-4 |

| ~125 | C-5 |

| ~120 | C-3 |

Note: This is a hypothetical representation. Actual chemical shifts may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, generating charged droplets. As the solvent evaporates, intact molecular ions are released into the gas phase.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₆H₅ClN₂O, the theoretical monoisotopic mass of the neutral molecule is approximately 156.01 Da. Therefore, the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 157.02. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ with roughly one-third the intensity of the [M+H]⁺ peak, corresponding to the ³⁷Cl isotope.

| Ion | Calculated m/z |

| [M+H]⁺ (with ³⁵Cl) | ~157.02 |

| [M+H]⁺ (with ³⁷Cl) | ~159.02 |

Note: These are theoretical values. Observed m/z may vary slightly.

Chromatographic Methods for Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The purity of a synthesized compound is a critical parameter, and chromatographic methods are routinely employed for its assessment.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to determine the number of components in a mixture and to assess the purity of a compound. A small spot of the sample is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is anticipated to display a series of distinct absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds. By comparing with known data for similar molecules, such as 6-amino-3-chloropyridazine and various aminobenzoic acids, a hypothetical IR absorption profile can be constructed.

Key expected vibrational modes include:

Amino (NH₂) Group: The primary amine is expected to produce two medium-to-weak absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A broader absorption due to N-H bending is anticipated around 1650-1580 cm⁻¹.

Aldehyde (CHO) Group: A strong and sharp peak, characteristic of the C=O stretching vibration of the aldehyde, is predicted to appear in the 1710-1685 cm⁻¹ range. Furthermore, the aldehyde C-H stretch typically manifests as two weak bands near 2850 cm⁻¹ and 2750 cm⁻¹.

Pyridine Ring: The aromatic nature of the pyridine ring will give rise to several bands. C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations are likely to be observed in the 1600-1400 cm⁻¹ region.

Carbon-Chlorine (C-Cl) Bond: A distinct absorption band corresponding to the C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Interactive Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium - Weak |

| N-H Bend | 1650 - 1580 | Medium | |

| Aldehyde (-CHO) | C=O Stretch | 1710 - 1685 | Strong |

| C-H Stretch | 2850 and 2750 | Weak | |

| Pyridine Ring | Aromatic C-H Stretch | > 3000 | Variable |

| C=C and C=N Stretch | 1600 - 1400 | Medium - Strong | |

| Chloro (-Cl) | C-Cl Stretch | 800 - 600 | Medium - Strong |

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which are influenced by the presence of chromophores and auxochromes.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol, is expected to show absorption bands originating from π → π* and n → π* electronic transitions. The pyridine ring, along with the amino and aldehyde substituents, forms a conjugated system that dictates the electronic absorption properties.

π → π Transitions:* These high-intensity transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For substituted pyridines, these transitions typically result in strong absorption bands in the 200-300 nm range. The presence of the electron-donating amino group and the electron-withdrawing aldehyde group is expected to cause a bathochromic (red) shift of these absorptions compared to unsubstituted pyridine.

n → π Transitions:* These lower-intensity transitions arise from the promotion of non-bonding electrons (from the nitrogen of the amino group and the oxygen of the aldehyde) to a π* antibonding orbital. These bands are expected to appear at longer wavelengths, likely extending into the region above 300 nm.

Interactive Table: Predicted UV-Visible Absorption for this compound

| Electronic Transition | Involved Orbitals | Predicted Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | π → π | 200 - 300 | High |

| n → π | n → π | > 300 | Low to Medium |

In the absence of direct experimental data, this theoretical framework provides a valuable starting point for the spectroscopic analysis of this compound. Experimental synthesis and characterization are essential to validate and refine these predictions.

Computational Chemistry and Theoretical Investigations of 6 Amino 5 Chloronicotinaldehyde

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. chemrxiv.org

Geometry Optimization and Energetic Profiling

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of 6-Amino-5-chloronicotinaldehyde is optimized to find its minimum energy conformation. nih.gov This process also provides crucial energetic information, including the total energy of the molecule, which is fundamental for subsequent calculations. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, offer a detailed picture of the molecular architecture. These parameters are often in good agreement with experimental data where available, with slight variations attributable to the calculations being performed on a single molecule in the gaseous state versus the solid state in experiments. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-N (amino) | 1.37 Å |

| Bond Length | C=O (aldehyde) | 1.22 Å |

| Bond Angle | N-C-C (ring) | 123° |

| Bond Angle | C-C-Cl | 119° |

| Dihedral Angle | H-N-C-C | 0° |

Note: These values are illustrative and would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scienceopen.com A smaller gap suggests that the molecule is more polarizable and reactive. scienceopen.com For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine (B92270) ring, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is likely centered on the electron-withdrawing aldehyde group and the pyridine ring.

Table 2: Frontier Molecular Orbital Energies and Gap for this compound (Exemplary Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

Note: These values are illustrative and would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface. scienceopen.commdpi.com Negative potential regions (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, making them potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the aldehyde proton would exhibit positive potential, indicating them as possible sites for nucleophilic attack.

Fukui Functions and Parr Functions for Reactivity Prediction

To gain a more quantitative understanding of local reactivity, Fukui functions and Parr functions are employed. researchgate.netnih.gov These descriptors, derived from conceptual DFT, help to pinpoint the specific atoms within a molecule that are most likely to participate in a chemical reaction. nih.govnih.gov The Fukui function, f(r), quantifies the change in electron density at a particular point when an electron is added to or removed from the system. nih.gov This allows for the identification of sites susceptible to nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. mdpi.com

Parr functions (P(r)) have been introduced as an improvement over Fukui functions for predicting regioselectivity in polar reactions. rsc.org They are based on the spin density distribution of the radical cation and anion of the molecule and provide a clear picture of the most electrophilic and nucleophilic centers. rsc.org For this compound, these calculations would precisely identify the atoms most susceptible to attack. For instance, the nitrogen and oxygen atoms would likely show high values for nucleophilic attack, while certain carbon atoms in the ring might be identified as primary sites for electrophilic attack.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited-state properties and simulating electronic spectra. nih.gov

Simulation of Electronic Absorption Spectra (UV-Vis)

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. medium.comyoutube.com The simulation provides information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, the simulated UV-Vis spectrum would likely reveal absorptions in the UV region, corresponding to π→π* and n→π* transitions within the aromatic ring and the carbonyl group. Comparing the simulated spectrum with experimental data allows for the validation of the computational methodology and a detailed assignment of the observed electronic transitions. researchgate.net The accuracy of these predictions can be influenced by the choice of functional and the inclusion of solvent effects in the calculation. chemrxiv.org

Table 3: Simulated UV-Vis Absorption Data for this compound (Exemplary Data)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| 340 | 0.25 | HOMO -> LUMO |

| 285 | 0.18 | HOMO-1 -> LUMO |

| 250 | 0.35 | HOMO -> LUMO+1 |

Note: These values are illustrative and would be derived from specific TD-DFT calculations.

Simulation of Vibrational Spectra (IR)

The simulation of vibrational spectra, particularly infrared (IR) spectra, is a key application of computational chemistry that allows for the prediction and interpretation of experimental spectroscopic data. For this compound, this would involve calculating the harmonic vibrational frequencies using methods such as DFT, commonly with the B3LYP functional and a basis set like 6-311++G(d,p). nih.gov These calculations yield a set of vibrational modes, each corresponding to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The results of these calculations are typically presented in a table that includes the calculated frequency (often scaled to better match experimental values), the IR intensity, and the Potential Energy Distribution (PED). The PED provides a detailed assignment of each vibrational mode by indicating the contribution of different internal coordinates (e.g., C-H stretch, C=O stretch, NH2 wagging) to that mode.

For this compound, one would expect to see characteristic vibrational frequencies for the amino (-NH2), chloro (-Cl), and aldehyde (-CHO) functional groups, as well as for the pyridine ring itself. For instance, the N-H stretching vibrations of the amino group are typically found in the 3500–3300 cm⁻¹ region. nih.gov The C=O stretching of the aldehyde group would produce a strong absorption band, generally in the range of 1740-1720 cm⁻¹. The pyridine ring would exhibit a series of characteristic stretching and bending vibrations.

A hypothetical table of simulated IR frequencies for this compound, based on typical values for similar structures, is presented below.

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment (PED) |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

| ~3450 | Moderate | ν(N-H) asymmetric stretch |

| ~3350 | Moderate | ν(N-H) symmetric stretch |

| ~2850 | Weak | ν(C-H) aldehyde |

| ~1730 | Strong | ν(C=O) aldehyde |

| ~1620 | Strong | δ(NH₂) scissoring |

| ~1580 | Moderate | ν(C=C), ν(C=N) ring stretching |

| ~1100 | Moderate | ν(C-Cl) stretching |

This table is illustrative and based on general frequency ranges for the expected functional groups. Actual values would require specific DFT calculations for this compound.

Theoretical Studies on Electronic Structure and Reactivity Correlation

Theoretical studies on the electronic structure of this compound are crucial for understanding its reactivity, stability, and potential applications. These investigations typically focus on the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from these calculations. A small energy gap generally suggests high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.comsemanticscholar.org These calculations are instrumental in predicting the most likely sites for electrophilic and nucleophilic attack. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate which atoms are most involved in chemical reactions.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as:

Ionization Potential (I): Approximately -EHOMO

Electron Affinity (A): Approximately -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors provide quantitative measures of the molecule's reactivity. For example, a higher electrophilicity index indicates a greater capacity to act as an electrophile.

A hypothetical table of electronic properties for this compound is provided below to illustrate the type of data generated in such a study.

| Parameter | Value (eV) |

| Hypothetical Data | Hypothetical Data |

| EHOMO | ~ -6.5 |

| ELUMO | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

| Ionization Potential (I) | ~ 6.5 |

| Electron Affinity (A) | ~ 2.0 |

| Electronegativity (χ) | ~ 4.25 |

| Chemical Hardness (η) | ~ 2.25 |

| Electrophilicity Index (ω) | ~ 4.0 |

This table contains hypothetical values based on typical results for similar aromatic compounds. Specific calculations would be necessary for accurate data.

Synthetic Utility and Applications of 6 Amino 5 Chloronicotinaldehyde

Strategic Building Block in Complex Molecule Synthesis

6-Amino-5-chloronicotinaldehyde serves as a strategic building block for the bottom-up assembly of intricate molecular structures. sigmaaldrich.comnih.gov Organic building blocks are fundamental components used to construct complex molecules, playing a crucial role in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.comcymitquimica.com The presence of primary amine, aldehyde, and chloro functionalities on the pyridine (B92270) core of this compound allows for a variety of chemical transformations. cymitquimica.com The aldehyde group can undergo oxidation to a carboxylic acid or reduction to an alcohol, while the chlorine atom can be replaced through nucleophilic substitution reactions. This multi-faceted reactivity makes it an excellent starting material for generating diverse and complex molecular entities. lifechemicals.com

Intermediate in Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, this compound is recognized as a key intermediate. Its structural framework is a component of various heterocyclic scaffolds that are of interest in drug discovery. lifechemicals.combeilstein-journals.org The compound's utility is demonstrated in its incorporation into the synthesis of potential therapeutic agents. For instance, it serves as a precursor for pyrazolo[4,3-d]pyrimidines, which have been investigated as kinase inhibitors. chiralen.com The synthesis of substituted indazole derivatives, evaluated for their inhibitory activity on protein kinase B/Akt, also highlights the role of chlorinated amino compounds in creating biologically active molecules. nih.gov The development of novel pharmaceutical compounds often relies on such versatile intermediates to create new chemical entities with desired pharmacological properties. nih.gov

Intermediate in Agrochemical Chemistry

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals. raysbiotech.com Agrochemical intermediates are essential raw materials for producing pesticides and other crop protection products. gugupharm.com The quality and purity of these intermediates are critical as they directly influence the efficacy and environmental profile of the final agrochemical product. gugupharm.com Highly functionalized molecules like this compound are used to build the complex structures of modern herbicides, insecticides, and fungicides, which are designed for high specificity and effectiveness. researchgate.net

Formation of Key Heterocyclic Scaffolds

The chemical reactivity of this compound makes it an excellent precursor for a variety of heterocyclic systems. cymitquimica.com Its functional groups can participate in a range of cyclization and condensation reactions to form more complex ring structures. researchgate.netresearchgate.net

The pyridine ring is a common scaffold in many biologically active compounds. beilstein-journals.org this compound serves as a starting point for creating a wide array of substituted pyridine derivatives. cymitquimica.com Synthetic methods such as condensation reactions with 1,3-dicarbonyl compounds or through multi-component reactions allow for the elaboration of the pyridine core. baranlab.org For example, the aldehyde and amino groups can be made to react with other reagents to build new rings or add functional side chains onto the existing pyridine structure, leading to novel compounds with potential applications in various fields of chemistry. researchgate.netbhu.ac.in

Table 1: Examples of Reactions for Pyridine Synthesis

| Reaction Type | Description | Reference |

|---|---|---|

| Condensation | Reaction of 1,5-dicarbonyls with ammonia (B1221849) or its derivatives to form the pyridine ring. | baranlab.org |

| Hantzsch Synthesis | Condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrical pyridines. | baranlab.org |

| Multi-component | One-pot reactions involving several starting materials to efficiently construct complex pyridine hybrids. | researchgate.net |

The structure of this compound is well-suited for intramolecular and intermolecular cyclization reactions to generate fused polycyclic systems like quinolines. cymitquimica.com Quinolines are a significant class of heterocycles with broad synthetic and biological applications. researchgate.net The synthesis of quinoline (B57606) derivatives can be achieved through various established methods, such as the Friedländer annulation, where an o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene (B1212753) group. The amino and aldehyde groups on the this compound scaffold can participate in such cyclization reactions, leading to the formation of a second ring fused to the original pyridine core. researchgate.net

Table 2: Selected Methods for Quinoline Synthesis

| Method Name | Description | Reference |

|---|---|---|

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | researchgate.net |

| Povarov Reaction | A multicomponent reaction involving an aldehyde, an aniline, and an electron-rich dienophile to form tetrahydroquinolines, which can be oxidized to quinolines. | researchgate.net |

Xanthines are a class of purine (B94841) alkaloids that include naturally occurring compounds like caffeine (B1668208) and theophylline. nih.govdrugbank.com The synthesis of substituted xanthine (B1682287) derivatives is an area of significant interest in medicinal chemistry. frontiersin.org A common and versatile method for preparing these compounds is the Traube purine synthesis, which often involves the cyclization of a substituted 5,6-diaminopyrimidine. nih.gov While this compound is a pyridine derivative, its core structure can be chemically modified to create pyrimidine-based intermediates necessary for xanthine synthesis. For instance, the aldehyde can be converted to a carboxamide group, and subsequent reactions can lead to the formation of 6-amino-5-carboxamidouracils, which are direct precursors that can be cyclized to form the 8-substituted xanthine core. frontiersin.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Quinoline |

| Xanthine |

| 2-Amino-6-chloronicotinaldehyde |

| 2-amino-6-chloronicotinic acid |

| 2-amino-6-chloronicotinalcohol |

| Pyrazolo[4,3-d]pyrimidines |

| 5-arylamino-6-chloro-1H-indazole-4,7-diones |

| 5,6-diaminouracil |

| 6-amino-5-carboxamidouracil |

| Caffeine |

| Theophylline |

| 2,4,5-triamino-6-chloropyrimidine |

| Guanine |

Role in Metal Complexation

Following a comprehensive review of available scientific literature, there is no specific research data or detailed findings concerning the direct role of this compound in metal complexation or the coordination chemistry of its derived Schiff bases.

While the broader class of Schiff base ligands, particularly those synthesized from aromatic aldehydes and primary amines, is known for its extensive and versatile role in coordinating with a wide array of metal ions, specific studies detailing the synthesis, structure, and properties of metal complexes involving this compound are not present in the surveyed literature. rdd.edu.iqekb.egmdpi.com

The general principles of coordination chemistry suggest that this compound possesses potential metal-binding sites. The pyridine nitrogen, the amino group, and the aldehyde oxygen could theoretically participate in chelation. Schiff bases derived from this compound would feature an imine nitrogen, which is a common coordination site in many stable metal complexes. ekb.egnih.gov These types of ligands can act as bidentate, tridentate, or even polydentate chelating agents, forming stable complexes with transition metals and other metal ions. ekb.egnih.gov The geometry and stability of such hypothetical complexes would be influenced by the nature of the metal ion, the specific Schiff base structure, and reaction conditions. rdd.edu.iqnih.gov

However, without experimental data from studies on this compound itself, any discussion of its specific coordination behavior, the properties of its metal complexes, or the creation of relevant data tables remains speculative. Research on related molecules, such as Schiff bases derived from other substituted aromatic aldehydes like 5-chlorosalicylaldehyde (B124248) or (2-amino-5-chlorophenyl)phenyl methanone, demonstrates that the presence and position of substituents like chlorine atoms can influence the electronic properties and chelating behavior of the ligand, but these findings cannot be directly extrapolated to this compound. ekb.egnih.gov

Therefore, the role of this compound in metal complexation is an area that appears to be unexplored in the current body of scientific publications.

Future Research Directions in 6 Amino 5 Chloronicotinaldehyde Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and energy efficiency. For a commercially relevant intermediate like 6-Amino-5-chloronicotinaldehyde, developing novel and sustainable synthetic routes is a critical research objective.

Current synthetic approaches often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents. Future research should focus on the development of more atom-economical and environmentally benign methodologies. One promising avenue is the exploration of catalytic C-H activation/amination and chlorination of a suitable nicotinic aldehyde precursor. This approach would streamline the synthesis by reducing the number of steps and minimizing the generation of stoichiometric waste.

Furthermore, the principles of flow chemistry and electrochemical synthesis offer significant advantages in terms of safety, scalability, and sustainability. For instance, the electrochemical chlorination of related aminophenol derivatives has been demonstrated as a scalable and catalyst-free process. A similar strategy could be adapted for the synthesis of this compound, potentially using safer chlorine sources.

Another key area for development is the use of biocatalysis. Enzymes offer unparalleled selectivity under mild reaction conditions. Future work could involve screening for or engineering enzymes capable of regioselective amination and chlorination of a pyridine (B92270) ring, offering a highly sustainable route to the target molecule.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Activation | Fewer synthetic steps, higher atom economy |

| Flow Chemistry | Improved safety, scalability, and process control |

| Electrochemical Synthesis | Avoids hazardous reagents, potential for catalyst-free reactions |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign |

Advanced Mechanistic Studies of Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. For the synthesis of this compound, detailed mechanistic studies of the key bond-forming reactions are a crucial area for future research.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms. researchgate.netfrontiersin.org Future research should employ DFT calculations to investigate the transition states and intermediates involved in the amination and chlorination steps of the pyridine ring. This can provide insights into the reaction kinetics and thermodynamics, helping to identify rate-limiting steps and potential side reactions. For example, computational studies on the chlorination of α-amino acids with PCl5 have provided valuable insights into the reaction intermediates and their stability. researchgate.net Similar studies on the synthesis of this compound could guide the choice of reagents and reaction conditions to improve yield and selectivity.

In conjunction with computational studies, experimental techniques such as kinetic analysis, isotope labeling studies, and in-situ spectroscopic monitoring (e.g., ReactIR, in-situ NMR) can provide crucial data to validate and refine the proposed mechanisms. A detailed mechanistic understanding of the Vilsmeier-Haack formylation of enamino keto esters, a reaction type that can lead to substituted nicotinic acid derivatives, could also inform the development of novel routes to the target aldehyde. nih.gov

Application of Machine Learning in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. researchgate.netmdpi.comyork.ac.uknih.gov These powerful computational tools can accelerate the discovery and optimization of new reactions by learning from vast datasets of chemical transformations.

For the synthesis of this compound, ML algorithms can be trained to predict the outcome of reactions, including yield and selectivity, based on a set of input parameters such as reactants, catalysts, solvents, and temperature. This predictive power can significantly reduce the number of experiments required to identify optimal reaction conditions, saving time and resources. For instance, ML has been successfully applied to the optimization of photoredox amine synthesis in continuous flow systems. chemrxiv.org

Furthermore, retrosynthesis prediction software, powered by ML, can propose novel synthetic routes to this compound by working backward from the target molecule to simpler, commercially available starting materials. These tools can uncover non-intuitive synthetic pathways that a human chemist might overlook.

The development of unmanned, automated synthesis platforms guided by ML algorithms represents a paradigm shift in chemical research. mdpi.com Such systems could be employed for the high-throughput screening of reaction conditions for the synthesis of this compound and its derivatives, leading to rapid process optimization.

| Machine Learning Application | Potential Impact on this compound Synthesis |

| Reaction Outcome Prediction | Faster optimization of reaction conditions (yield, selectivity) |

| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes |

| Automated Synthesis | High-throughput screening and rapid process development |

Exploration of New Derivatization Targets

This compound is a valuable building block due to its reactive functional groups: the amino, chloro, and aldehyde moieties. Future research should focus on systematically exploring the derivatization of this scaffold to generate libraries of novel compounds with potential biological activity.

The aldehyde group can be readily transformed into a variety of other functional groups, including alcohols, carboxylic acids, and imines through reduction, oxidation, and condensation reactions, respectively. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

A particularly interesting area for future exploration is the concept of bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. By systematically replacing the chloro and amino groups with known bioisosteres, it may be possible to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

The synthesis of derivatives of related structures, such as 5-cinnamoyl-6-aminouracils and derivatives of 5-hydroxy-6-methyl-2-aminotetralin, has led to the discovery of compounds with anticancer and dopamine-like effects, respectively. researchgate.netmdpi-res.com A similar systematic derivatization approach for this compound could lead to the identification of new lead compounds for drug discovery. For instance, the synthesis of chiral amino alcohols from (S)-6-chloronicotine has yielded effective catalysts for asymmetric synthesis. researchgate.net

| Functional Group | Potential Derivatization Reactions | Potential Applications |

| Aldehyde | Reduction, Oxidation, Condensation (e.g., Schiff base formation) | Synthesis of diverse scaffolds for biological screening |

| Amino | Acylation, Alkylation, Heterocycle formation | Modulation of physicochemical properties and biological activity |

| Chlorine | Nucleophilic Aromatic Substitution | Introduction of various functional groups and bioisosteres |

Q & A

Q. Q1. What are the optimal synthetic routes for 6-Amino-5-chloronicotinaldehyde, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential halogenation and amination steps. A plausible route starts with nicotinaldehyde derivatives:

Chlorination : Introduce chlorine at the 5th position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions (60–80°C, inert atmosphere) .

Amination : Introduce the amino group at the 6th position via nucleophilic substitution (e.g., using NH₃/MeOH) or transition-metal catalysis (e.g., Buchwald-Hartwig amination) .

Purity Control :

Q. Q2. How can the structure of this compound be reliably characterized?

Methodological Answer: Key techniques include:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic aldehyde proton at δ 9.8–10.2 ppm and aromatic protons at δ 7.5–8.5 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 170.59) confirms molecular weight .

- FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Advanced Research Questions

Q. Q3. How does the substitution pattern (6-amino, 5-chloro) influence reactivity compared to analogs like 6-Chloro-4-methoxynicotinaldehyde?

Methodological Answer: The amino group at position 6 enhances nucleophilicity, enabling Schiff base formation or condensation reactions, while the 5-chloro group directs electrophilic substitutions. Comparative studies show:

| Compound | Reactivity with Hydrazine | Aldehyde Stability |

|---|---|---|

| 6-Amino-5-chloro | Fast Schiff base formation | Moderate (prone to oxidation) |

| 6-Chloro-4-methoxy | Slow (steric hindrance) | High |

Q. Experimental Design :

- Conduct kinetic studies (UV-Vis monitoring at 300 nm) to compare reaction rates with hydrazine derivatives .

Q. Q4. What strategies address regioselectivity challenges during amination of 5-chloronicotinaldehyde precursors?

Methodological Answer: Regioselective amination at the 6th position is critical. Approaches include:

Protecting Groups : Temporarily block the aldehyde with ethylene glycol to prevent side reactions during amination .

Catalytic Systems : Use Pd(OAc)₂/Xantphos with NH₃·H₂O in toluene (80°C, 12h) for selective C-N bond formation .

Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the 6th position due to electronic effects .

Q. Q5. How can contradictory data on the compound’s stability under acidic conditions be resolved?

Methodological Answer: Discrepancies in stability studies may arise from impurity profiles or moisture content. To resolve:

Controlled Experiments :

- Prepare standardized samples (dry N₂ atmosphere, <1% H₂O).

- Monitor degradation via HPLC at pH 2–7 (37°C, 24h).

Mechanistic Insight :

Q. Q6. What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against NADPH-dependent enzymes (e.g., cytochrome P450) due to the aldehyde’s electrophilicity .

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells (IC₅₀ calculations, 48h exposure) .

Safety Note : Classify under GHS Category 2 for skin irritation; use PPE during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.